molecular formula C6H3ClN2O2S B1362577 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 24918-20-5

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No. B1362577
CAS RN: 24918-20-5
M. Wt: 202.62 g/mol
InChI Key: ORWPTZPSXDLGPG-UHFFFAOYSA-N
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Description

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H3ClN2O2S and a molecular weight of 202.62 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of imidazothiazoles, including 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, has been the subject of extensive research . The classification of existing synthetic methods is based on the amount of research invested, from the most to the least studied .


Molecular Structure Analysis

The molecular structure of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid consists of a thiazole ring fused with an imidazole ring, with a chlorine atom attached to the 6th position and a carboxylic acid group attached to the 5th position .

Scientific Research Applications

Antitumor Research

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid derivatives have been explored for their potential antitumor properties. Studies focused on the synthesis of different esters, such as allyl, propargyl, and cyanomethyl esters, derived from imidazo[2,1‐b]thiazole‐5‐carboxylic acids. However, these compounds did not show significant antitumor activity under the conditions employed in the research (Andreani et al., 1983).

Herbicidal Applications

The compound has been studied for potential applications in herbicides. A series of imidazo[2,1-b]thiazoles, including those with halogens or a sulfonylurea group, were synthesized and subjected to pre- and post-emergence herbicidal tests. Some derivatives showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Cardiotonic Activity

Research has been conducted on the synthesis of imidazo[2,1-b]thiazoles with a lactam ring, which displayed interesting cardiotonic activity. The presence of certain lactam rings and substituents at specific positions contributed significantly to the pharmacological behavior of these derivatives (Andreani et al., 1996).

Insect Control Agents

Imidazo[2,1-b]thiazole carbamates and acylureas, synthesized from 5-hydroxymethylimidazo-[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxyamide, were prepared as potential insect control agents. The resulting compounds varied depending on the substituents bonded at the 6 position of the imidazothiazole moiety and the reaction conditions (Andreani et al., 1989).

Inhibitors of Mitochondrial NADH Dehydrogenase

Studies have been conducted on the synthesis of 6-substituted imidazo[2,1-b]thiazoles for their potential as specific inhibitors of the NADH: ubiquinone reductase activity of NADH dehydrogenase in mitochondrial membranes. Certain derivatives were found to be more potent in mammalian than in nematode mitochondria, indicating their potential use in targeting mitochondrial functions (Andreani et al., 1995).

Antimicrobial and Antitubercular Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds like 2-chloro-6-phenylimidazo[2,1-b]thiazole have shown promising antitubercular activity, leading to further synthesis and testing of new analogs (Andreani et al., 2001).

Future Directions

Imidazothiazoles, including 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, have been the focus of significant research due to their potential biomedical applications . They are particularly promising in the development of new anti-TB drugs, especially in combination therapy, based on their favorable properties and novel mechanism of action .

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWPTZPSXDLGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317402
Record name 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

CAS RN

24918-20-5
Record name 24918-20-5
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Record name 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of sodium chlorite (230 mmol) and sodium dihydrogen phosphate dihydrate (176 mmol) in water (195 mL) is added dropwise to a solution of 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (26.8 mmol) in tert.-butanol (195 mL) and the mixture is stirred for 8 h at RT. The solvents are partially removed in vacuo and the obtained precipitate is filtered off. The filtrate is made acidic and the obtained precipitate is filtered off to give the desired product as a white solid.
Quantity
230 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Quantity
26.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of NaOCl (230 mmol) and NaH2PO4 (176 mmol) in water (195 mL) is added dropwise to a solution of 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (26.8 mmol) in tert.-butanol (195 mL) and the mixture is stirred for 8 h at RT. The solvents are partially removed in vacuo and the obtained precipitate is filtered off. The filtrate is made acidic and the obtained precipitate is filtered off to give the desired product as a white solid. LC-MS: tR=0.67 min; [M+H]+=202.9.
Name
Quantity
230 mmol
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
176 mmol
Type
reactant
Reaction Step One
Quantity
26.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 2
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
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Reactant of Route 5
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 6
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

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